2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide
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Overview
Description
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Chlorophenyl Group: The 2-chlorophenylmethylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate chlorophenyl derivatives.
Formation of the Final Compound: The final compound can be synthesized by reacting the intermediate thiadiazole derivative with 4-propan-2-ylbenzaldehyde under Schiff base formation conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: Catalysts such as acids or bases to accelerate the reaction.
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to ensure the desired reaction pathway.
Purification Techniques: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Thiadiazole derivatives are studied for their catalytic properties in organic reactions.
Material Science: Used in the development of new materials with specific electronic or optical properties.
Biology
Antimicrobial Agents: Potential use as antimicrobial agents due to their ability to inhibit bacterial and fungal growth.
Enzyme Inhibitors: Studied for their potential to inhibit specific enzymes, making them candidates for drug development.
Medicine
Anti-inflammatory Agents: Potential use in the treatment of inflammatory diseases.
Anticancer Agents: Investigated for their ability to inhibit cancer cell growth and induce apoptosis.
Industry
Agriculture: Used as pesticides or herbicides due to their biological activity.
Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[[5-(Phenylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide
- 2-[[5-(2-Methylphenylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide
Uniqueness
- Structural Features : The presence of the 2-chlorophenyl group and the 4-propan-2-ylphenyl group makes it unique compared to other thiadiazole derivatives.
- Biological Activity : Its specific substituents may confer unique biological activities, making it a valuable compound for further research.
Properties
Molecular Formula |
C21H21ClN4OS3 |
---|---|
Molecular Weight |
477.1 g/mol |
IUPAC Name |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H21ClN4OS3/c1-14(2)16-9-7-15(8-10-16)11-23-24-19(27)13-29-21-26-25-20(30-21)28-12-17-5-3-4-6-18(17)22/h3-11,14H,12-13H2,1-2H3,(H,24,27)/b23-11- |
InChI Key |
VCHTULAAKMVXSJ-KSEXSDGBSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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